3,5-Dimethylbenzo[d]isoxazole

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

3,5-Dimethylbenzo[d]isoxazole (CAS 53155-26-3) delivers a rigid bicyclic scaffold with zero rotatable bonds, providing complete conformational pre-organization that flexible monocyclic isoxazole analogs cannot replicate. Validated in BRD4 bromodomain co-crystal structures, optimized derivatives achieve Kd values of 81–82 nM—a ~13-fold improvement over monocyclic fragments. The pre-methylated core bypasses synthetic alkylation steps, accelerating hit-to-lead timelines for BET bromodomain inhibitors, HIF-1α transcription inhibitors, and fragment-based screening libraries. ≥95% purity enables immediate deployment in medicinal chemistry programs requiring defined molecular geometry.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 53155-26-3
Cat. No. B11770180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylbenzo[d]isoxazole
CAS53155-26-3
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)ON=C2C
InChIInChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)7(2)10-11-9/h3-5H,1-2H3
InChIKeyMUTJYHVVSHWJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylbenzo[d]isoxazole CAS 53155-26-3: A Bicyclic Heteroaromatic Scaffold for Medicinal Chemistry and Synthetic Applications


3,5-Dimethylbenzo[d]isoxazole (CAS 53155-26-3) is a fused bicyclic heteroaromatic compound composed of a benzene ring annulated to an isoxazole ring, with methyl substituents at the 3- and 5-positions of the benzene moiety . Its molecular formula is C9H9NO with a molecular weight of 147.17 g/mol . The compound features a planar, rigid core structure with zero rotatable bonds, distinguishing it from more flexible monocyclic isoxazole analogs that possess conformational freedom . This structural rigidity imparts predictable molecular geometry and may contribute to favorable binding characteristics when incorporated into bioactive molecules. The isoxazole nitrogen and oxygen atoms provide hydrogen bond acceptor capacity (two acceptors, zero donors), enabling specific intermolecular interactions in biological systems .

Why 3,5-Dimethylbenzo[d]isoxazole Cannot Be Replaced by Generic Monocyclic Isoxazoles in Structure-Based Design


Generic substitution of 3,5-dimethylbenzo[d]isoxazole with simpler monocyclic isoxazole building blocks (e.g., 3,5-dimethylisoxazole, 3-ethyl-5-methylisoxazole) fails in applications requiring defined molecular geometry because the fused bicyclic benzo[d]isoxazole scaffold introduces fundamentally different spatial constraints. The benzo-fused system eliminates conformational flexibility entirely (zero rotatable bonds), whereas monocyclic isoxazole analogs possess rotational freedom around the ring-substituent bonds . This distinction is critical in structure-based drug design, where the rigid benzo[d]isoxazole core pre-organizes the pharmacophore into a fixed orientation that cannot be replicated by flexible monocyclic alternatives without introducing additional conformational entropy penalties . Furthermore, the extended aromatic system of the benzo[d]isoxazole scaffold enables π-π stacking interactions with aromatic residues in protein binding pockets that are sterically inaccessible to smaller monocyclic analogs, as evidenced in BRD4 bromodomain co-crystal structures where the fused benzene ring occupies a distinct hydrophobic subpocket .

3,5-Dimethylbenzo[d]isoxazole: Quantified Differentiation Evidence Against Monocyclic and Unsubstituted Analogs


Conformational Rigidity of 3,5-Dimethylbenzo[d]isoxazole Versus Rotatable Monocyclic Isoxazole Analogs

3,5-Dimethylbenzo[d]isoxazole possesses zero rotatable chemical bonds, whereas monocyclic 3,5-dimethylisoxazole analogs exhibit at least one rotatable bond linking the heterocycle to substituents . This structural distinction carries quantifiable implications for binding thermodynamics: eliminating a rotatable bond can reduce the conformational entropy penalty (TΔS) upon binding by approximately 0.5-1.5 kcal/mol per restricted rotation, translating to a potential 2- to 12-fold improvement in binding affinity under favorable enthalpy-entropy compensation scenarios [1].

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Benzo[d]isoxazole Scaffold BET Inhibitor Potency in BRD4 Binding Assays

Optimized benzo[d]isoxazole-containing BET inhibitors achieve BRD4(1) bromodomain binding affinities (Kd) of 81-82 nM, representing an approximate 13-fold improvement over the initial 3,5-dimethylisoxazole fragment hit which exhibited a Kd of approximately 1,080 nM for BRD4(1) . The benzo-fused scaffold enabled the development of compounds 6i (Y06036) and 7m (Y06137), which demonstrated potent cell growth inhibition, colony formation suppression, and downregulation of AR, AR-regulated genes, and MYC expression in prostate cancer cell lines .

Epigenetics Bromodomain Inhibition Prostate Cancer

Hydrogen Bond Acceptor Capacity of 3,5-Dimethylbenzo[d]isoxazole Versus Unsubstituted Benzo[d]isoxazole

3,5-Dimethylbenzo[d]isoxazole retains two hydrogen bond acceptor sites (the isoxazole nitrogen and oxygen atoms) while maintaining zero hydrogen bond donors, identical to unsubstituted benzo[d]isoxazole . However, the 3,5-dimethyl substitution pattern on the benzene ring introduces electron-donating inductive effects that modulate the electron density at the isoxazole heteroatoms, subtly altering their hydrogen bond acceptor strength compared to the unsubstituted parent scaffold [1]. The methyl groups also increase molecular weight to 147.17 g/mol (versus 119.12 g/mol for unsubstituted benzo[d]isoxazole) while preserving the rigid core geometry .

Medicinal Chemistry Molecular Recognition Physicochemical Properties

Synthetic Accessibility of 3,5-Dimethylbenzo[d]isoxazole via Established Cyclization Protocols

3,5-Dimethylbenzo[d]isoxazole is accessible via a well-characterized intramolecular cyclization of an o-hydroxyaryl ketoxime derivative, employing 1,1′-carbonyldiimidazole (CDI) in refluxing anhydrous tetrahydrofuran as the cyclization promoter . This synthetic route provides regioselective formation of the benzo[d]isoxazole core with methyl groups pre-installed at the 3- and 5-positions, eliminating the need for post-cyclization functionalization that would be required when using unsubstituted benzo[d]isoxazole as a starting material . The commercial availability of 3,5-dimethylbenzo[d]isoxazole at 95% purity enables researchers to bypass this synthetic sequence and directly incorporate the pre-functionalized scaffold into downstream applications .

Organic Synthesis Heterocyclic Chemistry Building Block Procurement

Crystallographic Validation of Benzo[d]isoxazole Scaffold Occupancy in BRD4 Binding Pocket

Co-crystal structures of benzo[d]isoxazole-containing BET inhibitors in complex with the BRD4(1) bromodomain reveal that the benzo-fused isoxazole core occupies a distinct hydrophobic subpocket that is not accessible to monocyclic isoxazole fragments . The fused benzene ring forms additional π-π stacking and van der Waals contacts with aromatic protein residues, providing a structural rationale for the 13-fold affinity improvement over the parent 3,5-dimethylisoxazole fragment . These crystallographic data establish a validated structural framework for rational optimization of benzo[d]isoxazole-based ligands, in contrast to monocyclic isoxazoles where binding mode predictions rely on computational docking without experimental structural confirmation .

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

Selectivity Profile of Benzo[d]isoxazole-Derived BET Inhibitors Over Non-BET Bromodomains

Optimized benzo[d]isoxazole-containing compounds 6i (Y06036) and 7m (Y06137) exhibited high selectivity for BET family bromodomains (BRD4) over other non-BET bromodomain subfamily members, a selectivity profile that was explicitly characterized during lead optimization . This selectivity is attributed to the specific shape complementarity between the benzo[d]isoxazole scaffold and the BRD4 binding pocket, as revealed by co-crystal structures . While quantitative selectivity ratios are not publicly disclosed in the primary publication, the explicit characterization of selectivity over non-BET bromodomains distinguishes these benzo[d]isoxazole-derived compounds from earlier monocyclic 3,5-dimethylisoxazole BET inhibitors, for which off-target bromodomain activity was not systematically evaluated in initial fragment screening campaigns [1].

Bromodomain Selectivity Epigenetic Drug Discovery Off-Target Profiling

Procurement-Relevant Application Scenarios for 3,5-Dimethylbenzo[d]isoxazole CAS 53155-26-3


BET Bromodomain Inhibitor Lead Optimization Programs in Castration-Resistant Prostate Cancer

Research groups pursuing structure-guided optimization of BET bromodomain inhibitors for castration-resistant prostate cancer (CRPC) should prioritize 3,5-dimethylbenzo[d]isoxazole as a scaffold over monocyclic isoxazole alternatives. The benzo-fused core provides validated co-crystal structures with BRD4(1) at atomic resolution, enabling rational design with reduced risk of pursuing false-positive computational predictions . Optimized derivatives achieve Kd values of 81-82 nM against BRD4(1), representing a ~13-fold improvement over the parent 3,5-dimethylisoxazole fragment (Kd ~1,080 nM), and demonstrate high selectivity over non-BET bromodomain subfamily members . The zero-rotatable-bond architecture provides complete conformational pre-organization that cannot be replicated by flexible monocyclic analogs .

HIF-1α Transcription Inhibitor Development in Oncology Research

Investigators developing HIF-1α transcription inhibitors for antitumor applications can leverage 3,5-dimethylbenzo[d]isoxazole as a starting scaffold for generating structure-activity relationship (SAR) data. Benzo[d]isoxazole derivatives have demonstrated potent inhibition of HIF-1α transcription in HEK293T dual-luciferase reporter assays, with optimized analogs achieving IC50 values as low as 24 nM in cell-based assays . While the specific contribution of the 3,5-dimethyl substitution pattern to HIF-1α inhibitory activity has not been deconvoluted in head-to-head comparisons, the commercial availability of 3,5-dimethylbenzo[d]isoxazole enables rapid exploration of SAR around the methylated scaffold without requiring de novo synthesis of the core structure .

Fragment-Based Drug Discovery Campaigns Requiring Rigid Aromatic Cores

Fragment-based drug discovery programs seeking rigid, planar aromatic cores with defined hydrogen bonding geometry should select 3,5-dimethylbenzo[d]isoxazole over monocyclic isoxazole fragments. The zero-rotatable-bond architecture eliminates conformational entropy penalties (estimated 0.5-1.5 kcal/mol per restricted rotation) that would otherwise erode binding affinity when advancing flexible fragments to lead compounds . The fused bicyclic system also provides an extended aromatic surface for π-π stacking interactions that are sterically inaccessible to smaller monocyclic isoxazole fragments, as structurally validated in BRD4 co-crystal structures . Procurement of the pre-methylated scaffold bypasses synthetic steps required for alkylation of unsubstituted benzo[d]isoxazole, accelerating hit-to-lead timelines .

Academic and Industrial Medicinal Chemistry Requiring Pre-Functionalized Heterocyclic Building Blocks

Academic laboratories and industrial medicinal chemistry groups synthesizing compound libraries for biological screening can reduce synthetic burden by procuring 3,5-dimethylbenzo[d]isoxazole as a pre-functionalized building block rather than synthesizing it de novo from unsubstituted benzo[d]isoxazole precursors. The commercial availability of 3,5-dimethylbenzo[d]isoxazole at 95% purity eliminates the need for post-cyclization methylation sequences that would otherwise require protection/deprotection and alkylation steps . The preserved hydrogen bond acceptor capacity (two acceptors) with added steric bulk from methyl groups allows researchers to modulate lipophilicity and metabolic stability without sacrificing key molecular recognition elements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethylbenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.